molecular formula C10H13NO2 B7779793 (3S)-3-azaniumyl-3-(3-methylphenyl)propanoate

(3S)-3-azaniumyl-3-(3-methylphenyl)propanoate

Cat. No.: B7779793
M. Wt: 179.22 g/mol
InChI Key: HMLYKNGYKKJNLC-VIFPVBQESA-N
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Description

(3S)-3-azaniumyl-3-(3-methylphenyl)propanoate is a chemical compound with a specific stereochemistry, denoted by the (3S) configuration This compound is characterized by the presence of an azaniumyl group and a 3-methylphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-azaniumyl-3-(3-methylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methylbenzaldehyde and the amine.

    Reduction: The intermediate is then subjected to reduction conditions to form the corresponding amine.

    Esterification: The final step involves esterification of the amine with propanoic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to

Properties

IUPAC Name

(3S)-3-azaniumyl-3-(3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLYKNGYKKJNLC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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